
((4-Chlorophenoxy)methyl)triphenylphosphoniumchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenoxy)methylphosphanium chloride is an organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is essential in the formation of alkenes from aldehydes and ketones. This compound is characterized by its stability and reactivity, making it a valuable tool in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenoxy)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorophenoxymethyl chloride. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (4-Chlorophenoxy)methylphosphanium chloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors equipped with inert gas purging systems are used to maintain anhydrous conditions. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product formation.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenoxy)methylphosphanium chloride primarily undergoes substitution reactions, particularly in the Wittig reaction. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Wittig Reaction: Involves the use of strong bases such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate, which then reacts with aldehydes or ketones to form alkenes.
Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Major Products
Wittig Reaction: Produces alkenes with high selectivity.
Oxidation: Forms phosphine oxides.
Reduction: Yields phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenoxy)methylphosphanium chloride has diverse applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Chlorophenoxy)methylphosphanium chloride in the Wittig reaction involves the formation of a phosphonium ylide intermediate. This ylide then reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes rearrangement to produce the desired alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a concerted mechanism, ensuring high stereoselectivity and yield.
Vergleich Mit ähnlichen Verbindungen
(4-Chlorophenoxy)methylphosphanium chloride is compared with other similar compounds such as:
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Chloromethyl)triphenylphosphonium chloride
Uniqueness
(4-Chlorophenoxy)methylphosphanium chloride is unique due to its specific reactivity with 4-chlorophenoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing compounds with specific structural and functional attributes.
Eigenschaften
CAS-Nummer |
69743-39-1 |
|---|---|
Molekularformel |
C25H21Cl2OP |
Molekulargewicht |
439.3 g/mol |
IUPAC-Name |
(4-chlorophenoxy)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H21ClOP.ClH/c26-21-16-18-22(19-17-21)27-20-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WTCAEVIBYIIUPR-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](COC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
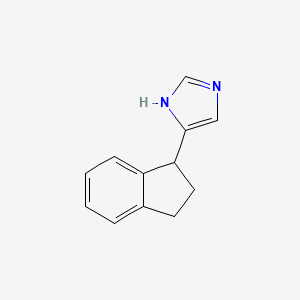
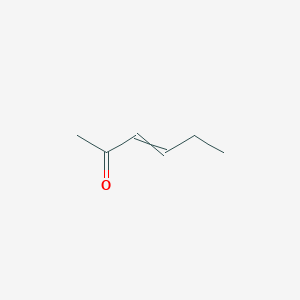


![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide](/img/structure/B8787539.png)
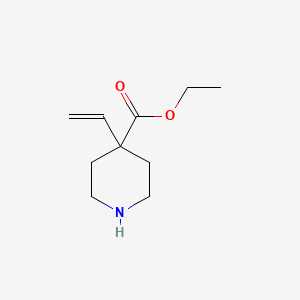
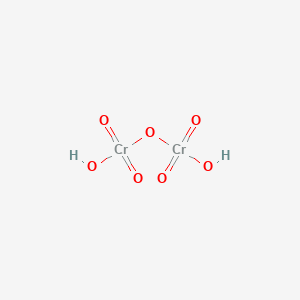

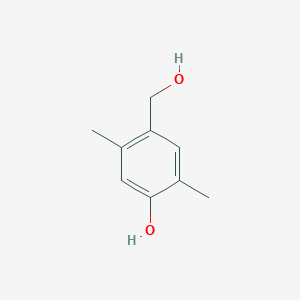
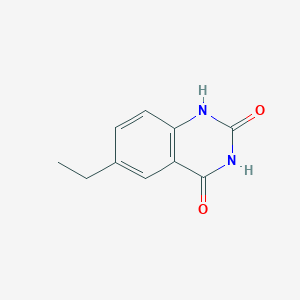
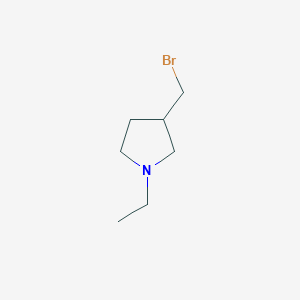
![1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine](/img/structure/B8787596.png)

![3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B8787612.png)
